Technical Profile: 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene
Technical Profile: 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene
Executive Summary
2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene (CAS 452082-66-5) is a specialized poly-halogenated aromatic ether used primarily as a high-value intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Its unique structural motif—combining a lipophilic, electron-withdrawing trifluoroethoxy group with orthogonal halogen handles (bromo and chloro)—makes it a critical building block for optimizing pharmacokinetic profiles (ADME) and biological potency.
This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, specifically highlighting its role in the development of Alpha-1a Adrenergic Receptor Antagonists for the treatment of Benign Prostatic Hyperplasia (BPH).
Chemical Identity & Physicochemical Properties[2][3]
This compound features a benzene core substituted at the 1, 2, and 4 positions. The trifluoroethoxy group at position 1 imparts significant metabolic stability and lipophilicity, while the bromine at position 2 and chlorine at position 4 provide distinct reactivity profiles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 452082-66-5 |
| IUPAC Name | 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene |
| Molecular Formula | C₈H₅BrClF₃O |
| Molecular Weight | 289.48 g/mol |
| MDL Number | MFCD27950886 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
Synthesis & Manufacturing Methodology
Retrosynthetic Analysis
The most robust industrial route involves the O-alkylation of 2-bromo-4-chlorophenol. Direct fluorination is impractical; therefore, the trifluoroethyl group is introduced via nucleophilic substitution using an activated trifluoroethyl electrophile (e.g., triflate, tosylate, or mesylate).
Key Challenge: The electron-withdrawing nature of the trifluoromethyl group on the electrophile (e.g.,
Validated Experimental Protocol
Reaction: 2-Bromo-4-chlorophenol + 2,2,2-Trifluoroethyl methanesulfonate
Reagents:
-
Substrate: 2-Bromo-4-chlorophenol (1.0 equiv)
-
Electrophile: 2,2,2-Trifluoroethyl methanesulfonate (1.2 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Workflow:
-
Setup: Charge a reaction vessel with 2-bromo-4-chlorophenol and anhydrous DMF under an inert nitrogen atmosphere.
-
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 2,2,2-trifluoroethyl methanesulfonate.
-
Reaction: Heat the mixture to 80–100°C for 12–18 hours. Monitor by TLC/HPLC for the disappearance of the phenol.
-
Workup: Cool to room temperature. Pour into ice-water to precipitate the product or extract with Ethyl Acetate. Wash organics with water and brine to remove DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.
Reaction Pathway Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 452082-66-5.
Applications in Drug Discovery
Pharmaceutical Intermediate (Alpha-Blockers)
This molecule is a documented intermediate in the synthesis of Alpha-1a Adrenergic Receptor Antagonists . These antagonists are critical in the treatment of Benign Prostatic Hyperplasia (BPH) , helping to relax smooth muscle in the prostate and bladder neck to improve urinary flow.
-
Mechanism of Utility: The 2,2,2-trifluoroethoxy moiety is a bioisostere for other alkoxy groups but offers superior metabolic stability against oxidative dealkylation (due to the C-F bonds).
-
Patent Relevance: It is associated with intellectual property filed by Synaptic Pharmaceutical Corp (e.g., US Patent 6,376,503), where sulfonamide derivatives containing this core are explored for receptor selectivity.
Synthetic Versatility (The "Handle" Concept)
The molecule possesses two halogen atoms with different reactivities, allowing for chemoselective functionalization :
-
Site A (Bromine at C2): More reactive towards Pd-catalyzed oxidative addition. Ideal for Suzuki couplings to attach biaryl systems or Buchwald-Hartwig aminations to introduce nitrogen heterocycles.
-
Site B (Chlorine at C4): Less reactive. Remains intact during C2 manipulation, serving as a secondary handle for later-stage diversification or as a final lipophilic substituent to block metabolism.
Analytical Characterization
To validate the identity of CAS 452082-66-5, researchers should look for the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
~4.3–4.5 ppm (q, 2H,
Hz): Characteristic quartet for the methylene protons. - ~6.8–7.6 ppm (m, 3H): Aromatic protons showing 1,2,4-substitution pattern (d, dd, d).
-
~4.3–4.5 ppm (q, 2H,
-
¹⁹F NMR:
-
~-74 ppm (t): Triplet corresponding to the
group.
-
~-74 ppm (t): Triplet corresponding to the
-
Mass Spectrometry (GC-MS/LC-MS):
-
Molecular Ion:
. -
Isotope Pattern: The presence of one Br and one Cl atom creates a distinct "M, M+2, M+4" pattern with approximate intensity ratios of 3:4:1.
-
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Halogenated aromatics can be light-sensitive; amber vials are recommended.
References
-
Synaptic Pharmaceutical Corporation. (2002).[2] Benzenesulfonyl amino acids as alpha-1a adrenergic receptor antagonists. US Patent 6,376,503.[2]
-
BLD Pharm. (2024). Product Analysis: 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Aromatic Ethers.
-
PubChem. (2024). Compound Summary: 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene.[1]
